1-(2H-indazol-3-yl)-4-(thiomorpholin-4-ylcarbonyl)pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted at the 1-position with a 2H-indazol-3-yl group and at the 4-position with a thiomorpholin-4-ylcarbonyl moiety. The pyrrolidin-2-one scaffold confers rigidity, which may optimize binding to biological targets such as kinases or GPCRs .
Properties
Molecular Formula |
C16H18N4O2S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-(1H-indazol-3-yl)-4-(thiomorpholine-4-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H18N4O2S/c21-14-9-11(16(22)19-5-7-23-8-6-19)10-20(14)15-12-3-1-2-4-13(12)17-18-15/h1-4,11H,5-10H2,(H,17,18) |
InChI Key |
LSNMNWQRNJEERS-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-indazol-3-yl)-4-(thiomorpholin-4-ylcarbonyl)pyrrolidin-2-one typically involves multi-step organic synthesis. The process may start with the preparation of the indazole ring, followed by the formation of the thiomorpholine ring, and finally the construction of the pyrrolidinone ring. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2H-indazol-3-yl)-4-(thiomorpholin-4-ylcarbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2H-indazol-3-yl)-4-(thiomorpholin-4-ylcarbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues of Pyrrolidin-2-one Derivatives
The table below highlights key structural and functional differences between the target compound and its analogs:
Key Structural-Activity Relationships (SAR)
- Indazole vs. Benzimidazole : The indazole moiety (as in the target compound) provides a distinct hydrogen-bonding profile compared to benzimidazole derivatives (e.g., compounds in ), which may influence kinase inhibition selectivity.
- Thiomorpholine vs. Morpholine/Piperazine : The sulfur atom in thiomorpholine increases lipophilicity and may improve blood-brain barrier penetration relative to oxygen-containing morpholine or piperazine analogs .
- Fluorine Substitution : Fluorination at the indazole 4-position (e.g., ) enhances metabolic stability by reducing cytochrome P450-mediated oxidation.
- Acyl Groups: Substituents like 3-methylbutanoyl () or methoxyphenyl () on piperazine modulate solubility and target engagement through steric and electronic effects.
Pharmacological Implications
- Target Engagement : The thiomorpholin-4-ylcarbonyl group may enhance binding to cysteine-rich domains in kinases (e.g., BTK or JAK2) via sulfur-mediated interactions.
- Comparative Bioactivity : Piperazine-containing analogs (e.g., ) often exhibit stronger affinity for serotonin or dopamine receptors, while thiomorpholine derivatives may prioritize kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
